Raloxifene Impurity 1
Overview
Description
Raloxifene Impurity 1: Comprehensive Analysis
Raloxifene is a selective estrogen receptor modulator (SERM) known for its clinical efficacy in preventing postmenopausal osteoporosis. It mimics estrogen's effects on the cardiovascular system, primarily through direct actions on the vascular wall. Studies have shown that raloxifene can acutely stimulate nitric oxide (NO) release from human endothelial cells, which is a crucial factor in vascular health. This effect is mediated by an activation of endothelial nitric oxide synthase (eNOS) and is dependent on estrogen receptor interaction, as evidenced by the inhibition of this effect by the estrogen receptor antagonist ICI 182,780 .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of raloxifene or its impurities, they do provide insight into its biochemical interactions. Raloxifene's ability to inhibit human liver aldehyde oxidase significantly is noteworthy. This enzyme is responsible for the oxidation of various substrates, and raloxifene's inhibition of this enzyme could have implications for its synthesis and metabolism, potentially affecting the formation of impurities .
Molecular Structure Analysis
Raloxifene's molecular structure contributes to its biological activity and its interaction with enzymes. The bisphenol structure with a hydrophobic group on the 3-position of the benzothiophene ring system is crucial for its inhibitory potency against aldehyde oxidase . This structural feature may also be relevant when considering the formation and reactivity of impurities such as "Raloxifene Impurity 1."
Chemical Reactions Analysis
Raloxifene's chemical interactions include its role as an uncompetitive inhibitor of aldehyde oxidase-catalyzed reactions. It is also a noncompetitive inhibitor of the reduction reaction of a hydroxamic acid-containing compound. These interactions suggest that raloxifene can affect the metabolism of other drugs and may also influence the formation of its own impurities through its interaction with metabolic enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of raloxifene, such as its solubility, stability, and reactivity, are essential for understanding its pharmacokinetics and pharmacodynamics. Although the papers provided do not detail these properties, they do indicate that raloxifene's effects on inflammation and enzyme inhibition are dose-dependent . This suggests that the impurity profile of raloxifene, including "Raloxifene Impurity 1," would be influenced by these properties.
Relevance to Case Studies
Raloxifene's effects have been studied in various biological contexts. For instance, it has been shown to reduce carrageenan-induced acute inflammation in both normal and ovariectomized rats, indicating its anti-inflammatory properties. This effect is associated with a decrease in edema, polymorphonuclear cell infiltration, and the expression of inflammatory markers such as cyclooxygenase-2 and inducible nitric oxide synthase. These findings are relevant when considering the potential biological activities of raloxifene impurities, which may also interact with these inflammatory pathways .
Scientific Research Applications
Identification and Characterization of Raloxifene Impurities
Research has identified various impurities in Raloxifene hydrochloride during its synthesis, including Raloxifene-N-Oxide (Impurity 1). These impurities were detected using high performance liquid chromatographic methods and characterized through spectral data (Reddy et al., 2012).
Role of Excipients in Impurity Formation
A study focused on the role of excipients in the generation of N-oxide derivative (Raloxifene Impurity 1) from Raloxifene-excipients binary mixtures. This research provided insights into the oxidation process and formation of this specific impurity (Yarkala et al., 2009).
Control Strategies for Impurity Prevention
A significant study outlined strategies for controlling the formation of Raloxifene impurities. It identified specific conditions that increase the conversion of Raloxifene to its N-oxide form, providing a basis for developing prevention methods for such impurities (Hartauer et al., 2000).
Impact on Drug Quality and Stability
Research on Raloxifene hydrochloride's quality control emphasized the importance of detecting impurities like Raloxifene Impurity 1. The study developed methods for ensuring the stability and quality of the drug, considering the presence of such impurities (Trontelj et al., 2005).
Environmental Fate of Raloxifene Impurities
A study investigating the environmental fate of Raloxifene hydrochloride, including its impurities like Raloxifene Impurity 1, provided insights into how these compounds behave and degrade in different environmental conditions (Teeter & Meyerhoff, 2002).
Bioactivation and Enzyme Inhibition
Research on the bioactivation of Raloxifene highlighted that cytochrome P450 3A4 is inhibited by Raloxifene, indicating the involvement of reactive metabolites like Raloxifene Impurity 1 in the inactivation process. This study sheds light on the metabolic pathways of Raloxifene and its impurities (Chen et al., 2002).
properties
IUPAC Name |
[4-[6-methylsulfonyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] methanesulfonate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLEUFZZQAEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene Impurity 1 | |
CAS RN |
84449-85-4 | |
Record name | [6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84449-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-[(methylsulfonyl)oxy]-2-[4- [(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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